Cas no 2034376-31-1 (N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide)
![N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034376-31-1x500.png)
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide 化学的及び物理的性質
名前と識別子
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- Tetrahydro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyl-2H-pyran-4-carboxamide
- N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide
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- インチ: 1S/C25H23N3O3/c1-17-20(16-21-23(26-17)31-22(27-21)18-8-4-2-5-9-18)28-24(29)25(12-14-30-15-13-25)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3,(H,28,29)
- InChIKey: ZCPGYIUOQQCTNU-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(C2=CC=CC=C2)(C(NC2=C(C)N=C3OC(C4=CC=CC=C4)=NC3=C2)=O)C1
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 599.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.87±0.20(Predicted)
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-4296-75mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-100mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-20mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-40mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-2mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-5mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-25mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-5μmol |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-20μmol |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6442-4296-1mg |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide |
2034376-31-1 | 1mg |
$54.0 | 2023-09-09 |
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamideに関する追加情報
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide (CAS No. 2034376-31-1): A Comprehensive Overview
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide (CAS No. 2034376-31-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Synthesis
The chemical structure of N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide (CAS No. 2034376-31-1) is characterized by a central oxazolopyridine core linked to a phenyl-substituted oxane ring through an amide bond. The presence of the methyl group at the 5-position of the oxazolopyridine ring and the phenyl substituent on the oxane ring contributes to its unique pharmacological profile. The synthesis of this compound typically involves a multi-step process that includes the formation of the oxazolopyridine core followed by functionalization and coupling reactions to introduce the desired substituents.
Recent studies have explored various synthetic routes to optimize the yield and purity of N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a highly efficient one-pot synthesis method using microwave-assisted conditions. This method not only reduced reaction times but also minimized side reactions, resulting in higher yields and purer products.
Biological Activities
N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide has been extensively studied for its potential therapeutic applications. One of its most notable biological activities is its anti-inflammatory properties. Research conducted by a team at the University of California demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-4-phenyloxane-4-carboxamide has shown promising antiviral activity against several RNA viruses. A study published in Antiviral Research in 2021 reported that this compound exhibited potent inhibitory effects on viral replication in cell cultures infected with influenza A virus and SARS-CoV-2. The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral RNA synthesis.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-y}l}-4 phenyloxane 4 carboxamide into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in healthy volunteers. Preliminary data from these trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses.
Future research will focus on optimizing dosing regimens and exploring combination therapies with existing drugs to enhance therapeutic outcomes. Additionally, efforts are being made to develop more potent analogs through structure-based drug design approaches. These advancements hold great promise for expanding the therapeutic applications of this compound in various disease settings.
Conclusion
In conclusion, N-{5-methyl 2 phenyl [1 3]oxazolo [5 4 b]pyridin 6 yl} 4 phenyloxane 4 carboxamide (CAS No. 2034376 31 1) represents a promising candidate for the development of novel therapeutics targeting inflammatory and viral diseases. Its unique chemical structure and diverse biological activities make it an attractive molecule for further investigation and clinical development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing medical treatments in the coming years.
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